Product packaging for ammodytin I(2)(Cat. No.:CAS No. 146411-63-4)

ammodytin I(2)

Cat. No.: B1176376
CAS No.: 146411-63-4
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Description

Ammodytin I(2) is a secreted phospholipase A2 (sPLA2) protein isolated from the venom of the nose-horned viper, Vipera ammodytes ammodytes . This snake venom phospholipase A2 is classified as a group IIA sPLA2 and is part of a complex family of toxins present in the venom, which also includes neurotoxic ammodytoxins and the myotoxic ammodytin L . Early pharmacological characterization has indicated that Ammodytin I(2) is a neutral PLA2 fraction that shows no significant pharmacological activity in contrast to other related toxins in the venom . It has been used in competitive binding studies, where it did not inhibit the binding of neurotoxic ammodytoxin C to presynaptic acceptors, suggesting distinct molecular targets . As a component of a complex venom, Ammodytin I(2) provides researchers with a valuable tool for comparative studies to understand the structure-function relationships within snake venom phospholipase A2 molecules. Its apparent lack of toxicity makes it particularly useful for investigating the molecular basis of sPLA2 acceptor binding and the role of enzymatic activity in the toxicological profile of related proteins. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

146411-63-4

Molecular Formula

C12H22N2S

Synonyms

ammodytin I(2)

Origin of Product

United States

Molecular Architecture and Structural Biology of Ammodytin I 2

Primary Structure and Sequence Analysis

The primary structure, the linear sequence of amino acids, dictates the protein's folding and ultimately its three-dimensional structure and function.

Amino Acid Sequence Elucidation and Homology

The amino acid sequence of ammodytin I(2) has been determined, often through methods involving peptide sequencing after enzymatic or chemical cleavage and automated Edman degradation of the N-terminal part. researchgate.netcapes.gov.br Comparison of the ammodytin I(2) sequence with other group IIA sPLA2s reveals significant homology, indicating a shared evolutionary origin. capes.gov.brwikipedia.org For instance, one study showed a high degree of sequence homology (99 out of 121 residues in identical positions) between a related PLA2 (VRV-PL-VIIIa) and ammodytoxin A. capes.gov.br Ammodytin I(2) is considered a structural homologue of ammodytoxins. researchgate.net

Identification of Conserved and Variable Residues within the sPLA2 Family

Within the sPLA2 family, certain amino acid residues are highly conserved, reflecting their critical roles in maintaining the core structure and catalytic function. These include residues involved in the catalytic network, such as a conserved His/Asp dyad, and those in the Ca²⁺-binding loop, like Gly-30 and Asp-49, which are essential for enzymatic activity. ijbs.comnih.govnih.gov

However, variations in specific residues contribute to the diverse pharmacological activities observed among sPLA2s. In the case of ammodytin I(2) and other non-toxic or less toxic sPLA2 homologues, key differences exist compared to highly toxic variants like ammodytoxins. For example, a significant structural feature distinguishing some sPLA2-like myotoxins, including ammodytin L (another ammodytin), is the substitution of the highly conserved aspartic acid residue at position 49, often with a serine or lysine, which prevents Ca²⁺ binding and abolishes catalytic activity. researchgate.netnih.gov While ammodytin I(2) is enzymatically active, suggesting it retains the catalytic Asp49, it differs from ammodytoxins in its toxicity and binding affinities to certain targets. uniprot.org Additional mutations in positions important for enzymatic activity, such as the exchange of Tyr28 for histidine and Gly33 for asparagine, have been observed in other ammodytins like ammodytin L, further highlighting how subtle sequence variations can impact function. nih.gov

Post-Translational Modifications and Disulfide Bond Network Analysis

Proteins often undergo post-translational modifications (PTMs) after synthesis, which can significantly influence their structure, stability, and function. rapidnovor.comsciepublish.combiointron.com The formation of disulfide bonds is a crucial PTM in sPLA2s. Secreted phospholipases A2 typically contain between 5 and 8 disulfide bridges. scielo.brebi.ac.uk These covalent linkages between cysteine residues are vital for stabilizing the tertiary structure of the protein and are essential for proper folding and biological activity. sciepublish.comwikipedia.org Analysis of the disulfide bond network in ammodytin I(2) and related sPLA2s is critical for understanding their structural integrity and how it relates to their function. Ammodytoxin A, a closely related sPLA2, is known to be a 122 amino-acid protein with 7 disulfide bridges. latoxan.com While specific details on the PTMs of ammodytin I(2) are less extensively documented in the provided results compared to general sPLA2s or ammodytoxin A, the presence of disulfide bonds is a characteristic feature of this family and is expected to be present and crucial for ammodytin I(2) structure.

Three-Dimensional Structural Characterization and Modeling

Determining the three-dimensional structure of a protein provides crucial insights into its mechanism of action and interactions with other molecules.

Crystallographic Studies of Related sPLA2s Informing Ammodytin I(2) Structure (e.g., Ammodytoxin A)

X-ray crystallography is a primary method for determining the atomic structure of proteins. creative-biostructure.comrcsb.org While a specific crystal structure for ammodytin I(2) is not explicitly detailed in the search results, crystallographic studies of closely related sPLA2s, particularly ammodytoxin A (AtxA), provide valuable models for understanding the likely 3D structure of ammodytin I(2). proteopedia.orgnih.gov The crystal structure of recombinant ammodytoxin A, produced in E. coli, has been determined. nih.govchem-soc.si These structures reveal the characteristic sPLA2 fold, which includes alpha-helices, beta-strands, a calcium-binding loop, and the catalytic His/Asp dyad. ijbs.comnih.gov Crystallographic studies of ammodytoxin A have also shown a novel dimeric association involving hydrophobic interactions. proteopedia.org Given the high sequence homology between ammodytin I(2) and ammodytoxins, the known structures of ammodytoxins serve as important templates for understanding the structural features of ammodytin I(2). chem-soc.si

Comparative Structural Analysis with Functional Homologues and Analogues

Comparative structural analysis of ammodytin I(2) with other sPLA₂s from Vipera ammodytes ammodytes venom, such as the ammodytoxins (A, B, C) and ammodytin L, reveals structural nuances that correlate with their distinct functional profiles. Ammodytoxins are highly basic and neurotoxic, while ammodytin L is a myotoxic homologue that is enzymatically inactive. ijs.siresearchgate.netmdpi.comchem-soc.si Ammodytin I(2), in contrast, is enzymatically active but lacks the neurotoxicity of the ammodytoxins. ijs.siresearchgate.netmdpi.com

Structural Basis of Differential Enzymatic Activities

Ammodytin I(2) exhibits enzymatic activity, catalyzing the calcium-dependent hydrolysis of the sn-2 ester bond in 3-sn-phosphoglycerides. uniprot.org This indicates the presence of the conserved catalytic machinery characteristic of active sPLA₂s, including the histidine-aspartic acid dyad and a calcium-binding site. UniProt entry P34180 for ammodytin I(2) lists potential calcium binding sites at positions 43, 45, 47, and 64, and active sites at positions 63 and 105, based on similarity. uniprot.org

Despite being enzymatically active, ammodytin I(2) displays unusually low binding affinity and enzymatic activity on phosphatidylserine (B164497) (PS)-containing vesicles and HEK293 plasma membranes when compared to the neurotoxic ammodytoxins. researchgate.netacs.orgnih.gov This differential activity, particularly on anionic phospholipid surfaces, is linked to structural differences, especially within the interfacial binding surface (IBS). While ammodytoxins possess a highly basic IBS that facilitates strong electrostatic interactions with anionic membranes, the IBS of ammodytin I(2) is described as neutral and less basic. ijs.si This difference in charge distribution on the IBS is crucial for membrane binding, a prerequisite for sPLA₂ activity on aggregated substrates like biological membranes and vesicles. ijs.siresearchgate.netacs.orgnih.gov The reduced positive charge on the IBS of ammodytin I(2) likely results in weaker non-specific electrostatic interactions with anionic membrane surfaces, contributing to its lower binding affinity and subsequent lower enzymatic activity on these substrates compared to the highly basic ammodytoxins. ijs.si Furthermore, the lower enzymatic activity on PS-containing membranes may also be a consequence of weaker binding of the anionic head-group of phosphatidylserine within the active site of ammodytin I(2). ijs.si

In contrast, ammodytin L, an enzymatically inactive homologue, lacks key residues required for calcium binding and catalysis, such as the substitution of the conserved Asp49 with serine. nih.govlatoxan.comnih.gov This structural alteration in the active site directly abolishes its phospholipolytic activity. Ammodytin I(2), retaining enzymatic activity, highlights that variations outside the core catalytic residues, particularly in the IBS, play a significant role in modulating the efficiency and specificity of phospholipid hydrolysis on different membrane interfaces.

Structural Determinants of Ligand Binding Specificity and Interfacial Interactions

The ability of sPLA₂s to bind to membrane interfaces is mediated by their interfacial binding surface (IBS). For ammodytin I(2), the structural determinants governing its ligand binding specificity and interfacial interactions appear to reside significantly in the composition and charge of its IBS. The neutral or weakly acidic nature of ammodytin I(2) chem-soc.si, in contrast to the highly basic ammodytoxins chem-soc.si, results in a less positively charged IBS. This structural difference is a key determinant of its lower binding affinity for anionic phospholipid membranes, such as those containing phosphatidylserine. ijs.siresearchgate.netacs.orgnih.gov

Enzymatic and Biochemical Activities of Ammodytin I 2

Phospholipase A2 Catalytic Mechanism

The catalytic mechanism of sPLA2s, including ammodytin I(2), involves the cleavage of the sn-2 ester bond of glycerophospholipids. uniprot.orgnih.govmolekulske-interakcije.siresearchgate.netnih.gov This reaction releases a free fatty acid and a lysophospholipid. nih.govresearchgate.netnih.govaocs.org

Hydrolysis of Glycerophospholipids at the sn-2 Position

Ammodytin I(2) specifically targets the sn-2 position of glycerophospholipids for hydrolysis. uniprot.orgnih.govmolekulske-interakcije.siresearchgate.netnih.gov This stereospecific cleavage is a defining characteristic of the PLA2 superfamily. researchgate.netnih.govfrontiersin.org The hydrolysis results in the liberation of a fatty acid from the second carbon of the glycerol (B35011) backbone, leaving a lysophospholipid. nih.govresearchgate.netnih.govaocs.org

Role of Calcium (Ca2+) as an Essential Cofactor in Catalysis and Binding

Calcium ions (Ca2+) are essential cofactors for the catalytic activity of most sPLA2s, including ammodytin I(2). uniprot.orgnih.govmolekulske-interakcije.siresearchgate.netfrontiersin.org Ca2+ plays a critical role in both substrate binding and the catalytic mechanism. nih.govmolekulske-interakcije.sifrontiersin.orgufu.br Within the active site, the Ca2+ ion coordinates with specific residues and the phospholipid substrate, facilitating the hydrolysis of the sn-2 ester bond. molekulske-interakcije.si This coordination helps to polarize the sn-2 carbonyl oxygen and stabilize the tetrahedral intermediate formed during the reaction. molekulske-interakcije.siwikipedia.org While ammodytoxins can reach full enzymatic activity at low micromolar concentrations of Ca2+ when tightly bound to the membrane interface, ammodytin I(2) displays unusually low binding affinity and enzymatic activity on certain membranes, even in the presence of Ca2+. researchgate.netnih.govacs.org

Active Site Residues and Catalytic Network Analysis (e.g., His48, Asp49)

The catalytic mechanism of sPLA2s relies on a highly conserved active site. Key residues involved in the catalytic network typically include Histidine-48 (His48) and Aspartate-99 (Asp99), forming a catalytic dyad, along with a catalytic water molecule. molekulske-interakcije.siwikipedia.orgunipd.it Aspartate-49 (Asp49) is crucial for coordinating the essential Ca2+ cofactor. nih.govmolekulske-interakcije.siufu.broup.comnih.gov Mutations in these conserved residues, such as His48 or Asp49, can significantly impact or abolish enzymatic activity. nih.govnih.gov While ammodytin I(2) possesses enzymatic activity, its non-toxic nature and lower activity on certain substrates compared to ammodytoxins suggest subtle differences in its catalytic or interfacial binding properties despite the presence of these conserved residues. uniprot.orgresearchgate.netnih.govacs.org

Substrate Specificity and Interfacial Activation

sPLA2s exhibit interfacial activation, meaning their catalytic activity is dramatically increased when they bind to a lipid-water interface, such as a cell membrane or phospholipid vesicle. researchgate.netacs.org This interaction is mediated by the enzyme's interfacial binding surface (IBS). molekulske-interakcije.si Substrate specificity of sPLA2s can be influenced by both the polar head group and the acyl chains at the sn-2 position of phospholipids (B1166683), as well as the enzyme's membrane-binding affinity. researchgate.netnih.govacs.orgnih.govnih.gov

Interaction with Specific Phospholipid Membranes (e.g., Phosphatidylserine (B164497), Phosphatidylcholine)

Ammodytin I(2) interacts with phospholipid membranes, but its interaction profile differs from that of the toxic ammodytoxins. researchgate.netnih.govacs.org While ammodytoxins show a strong preference for vesicles containing anionic phospholipids like phosphatidylserine (PS) over zwitterionic phosphatidylcholine (PC), they are still quite efficient in hydrolyzing pure PC vesicles. researchgate.netnih.govacs.org In contrast, ammodytin I(2) displays unusually low binding affinity and enzymatic activity on PS-containing vesicles and HEK293 plasma membranes. uniprot.orgresearchgate.netnih.govacs.org This suggests that the specific lipid composition of the membrane significantly influences the interaction and activity of ammodytin I(2). researchgate.netnih.govacs.org

Influence of Anionic Phospholipids on Interfacial Binding Affinity and Catalytic Activity

The presence of anionic phospholipids in phospholipid vesicles can dramatically increase the interfacial binding affinity and catalytic activity of some sPLA2s, such as ammodytoxins. researchgate.netnih.govacs.org However, this effect is notably different for ammodytin I(2). researchgate.netnih.govacs.org Ammodytin I(2) does not exhibit the same dramatic increase in interfacial binding affinity and catalytic activity in the presence of anionic phospholipids as observed for the toxic ammodytoxins. researchgate.netnih.govacs.org This difference in the response to anionic phospholipids contributes to the distinct biochemical profiles of ammodytin I(2) and its toxic counterparts. researchgate.netnih.govacs.org

Data on the specific enzymatic activity of ammodytin I(2) on different phospholipid vesicles, as presented in research findings, can illustrate these differences in substrate specificity and the influence of anionic phospholipids. For example, studies comparing the specific enzymatic activity (v0 in µmol min-1 mg-1) of ammodytin I(2) and other sPLA2s on vesicles with varying phospholipid compositions (e.g., POPC, PS/PC mixtures, POPG) would be relevant.

Phospholipid CompositionAmmodytin I(2) Activity (v0)Ammodytoxin A Activity (v0)
Pure POPC Vesicles
PS/PC Vesicles (e.g., 10% PS)Unusually low researchgate.netnih.govacs.orgHigh researchgate.netnih.govacs.org
PS/PC Vesicles (e.g., 30% PS)Unusually low researchgate.netnih.govacs.orgHigh researchgate.netnih.govacs.org
Pure POPG VesiclesHigh researchgate.netnih.govacs.org

Enzymatic Activity Profiling in Heterologous Expression Systems

Heterologous expression systems, such as Escherichia coli, have been utilized to produce ammodytins and their mutants for structure-function relationship studies. researchgate.net This approach involves isolating mRNA from venom glands, synthesizing complementary DNA (cDNA), and cloning the mature protein regions into expression vectors. researchgate.net While ammodytoxins expressed in E. coli and properly refolded retain enzymatic activity, ammodytin I(2) expressed heterologously displays unusually low binding affinity and enzymatic activity, particularly on phosphatidylserine-containing vesicles and HEK293 plasma membranes, in contrast to the more active ammodytoxins. researchgate.net This suggests that while heterologous expression is feasible, the resulting ammodytin I(2) may exhibit different activity profiles compared to the native protein, highlighting potential challenges in achieving full functional equivalence in such systems.

Modulators of Ammodytin I(2) Enzymatic Activity

The enzymatic activity of ammodytin I(2), like other enzymes, can be influenced by interactions with other molecules and by the surrounding physiochemical environment.

Calmodulin (CaM), a crucial intracellular Ca2+ sensor, has been identified as a high-affinity binding protein for ammodytoxins. oup.comresearchgate.netresearchgate.net Studies on ammodytoxin A (AtxA) have shown that CaM binding substantially increases its enzymatic activity under both non-reducing and reducing conditions. oup.comresearchgate.netoup.com This enhancement is accompanied by, but not solely caused by, conformational stabilization of the enzyme. oup.comresearchgate.net While ammodytin I(2) is known to bind to CaM, its interaction and the subsequent effect on its already low enzymatic activity, particularly compared to the significant enhancement observed with ammodytoxins, is a subject of ongoing investigation. oup.comresearchgate.netkingsnake.com The C-terminal region of ammodytoxins, which is important for neurotoxicity, also appears critical for interaction with specific binding proteins like calmodulin. researchgate.netkingsnake.com Although ammodytin I(2) binds to CaM, this interaction does not lead to the same level of enzymatic activity enhancement seen with the neurotoxic ammodytoxins. researchgate.netoup.com

Enzyme kinetics, including activity, are significantly influenced by physiochemical parameters such as pH and temperature. Each enzyme typically exhibits an optimum pH and temperature at which its activity is maximal. savemyexams.com Deviations from these optimal conditions can lead to decreased activity and, at extreme values, enzyme denaturation. savemyexams.comdergipark.org.tr

For phospholipase A2 enzymes like ammodytin I(2), calcium ions are essential cofactors for catalytic activity. uniprot.org The enzyme catalyzes the hydrolysis of phospholipids in a calcium-dependent manner. uniprot.org

While specific detailed studies on the precise pH and temperature optima for ammodytin I(2) were not extensively detailed in the search results, general principles of enzyme kinetics apply. The rate of an enzymatic reaction is dependent on pH, typically following a bell-shaped curve with an optimum pH range where activity is highest. Similarly, temperature affects enzyme activity, with activity generally increasing with temperature up to an optimum, after which it declines due to denaturation. savemyexams.comdergipark.org.tr

Studies on other enzymes, such as alpha-amylase, illustrate how pH and temperature optima can vary depending on the enzyme source. nih.govresearchgate.netscielo.brbioline.org.br For example, alpha-amylases from different Bacillus species show optimum temperatures ranging from 40-70°C and varying pH optima. nih.govscielo.brbioline.org.br These examples highlight the enzyme-specific nature of these parameters.

The Michaelis constant (Km), a measure of substrate concentration required for half-maximal velocity, and the maximum reaction rate (Vmax) are key kinetic parameters influenced by environmental conditions like pH and temperature. du.ac.inmlsu.ac.in Changes in pH can affect the ionization state of amino acid residues in the enzyme's active site and the substrate, thereby impacting binding and catalysis. savemyexams.com Temperature affects the kinetic energy of molecules, influencing collision frequency and the likelihood of overcoming the activation energy barrier, but excessive heat can lead to denaturation and loss of activity. savemyexams.comdergipark.org.tr

Further research specifically characterizing the pH and temperature optima and stability of ammodytin I(2) would provide a more complete understanding of its enzymatic behavior under varying environmental conditions.

Molecular Mechanisms of Ammodytin I 2 Action in Research Models

Investigating Protein-Membrane Interactions at a Molecular Level

The biological activity of ammodytin I(2) and its homologues is closely linked to their interactions with biological membranes. These interactions are crucial for accessing potential substrates and initiating downstream cellular effects. The interfacial binding of sPLA2s to the lipid/water interface is a critical initial step in their mechanism of action wikipedia.org.

Characterization of Interfacial Binding Mechanisms

Studies comparing the interfacial binding properties of ammodytin I(2) (AtnI2) with neurotoxic sPLA2s like ammodytoxin A (AtxA) have revealed notable differences. Ammodytin I(2) displays unusually low binding affinity and enzymatic activity on vesicles containing phosphatidylserine (B164497) (PS), an anionic phospholipid wikipedia.org. This is in contrast to AtxA, where the presence of anionic phospholipids (B1166683) significantly increases interfacial binding affinity and catalytic activity wikipedia.org. The interaction of proteins with membrane surfaces can induce or be influenced by membrane curvature americanelements.com. Amphipathic helices, for instance, can insert into lipid bilayer defects and promote membrane curvature americanelements.com. While the specific details of ammodytin I(2)'s interaction with membrane curvature require further investigation, its ability to interact directly with the hydrophobic core of the lipid bilayer on artificial membranes has been suggested flybase.org.

Role of Aromatic, Hydrophobic, Basic, and Polar Residues in Interfacial Binding

The composition of the interfacial binding surface (IBS) of sPLA2s, a region surrounding the active site, plays a significant role in their interaction with aggregated phospholipid substrates wikipedia.org. Research on ammodytoxins suggests that aromatic and hydrophobic residues on the IBS are important for productive binding to both zwitterionic and anionic vesicles wikipedia.orgnih.gov. Conversely, basic and polar residues can have a negative impact on binding to zwitterionic vesicles wikipedia.org. Although specific detailed data for ammodytin I(2) regarding the precise contribution of each residue type is less extensive in the provided results compared to ammodytoxin A, the general principles of sPLA2-membrane interactions suggest that the interplay of these residue types on the interfacial binding surface is critical for ammodytin I(2)'s membrane interactions wikipedia.orgwikipedia.org. The low binding affinity of ammodytin I(2) to PS-containing vesicles, despite PS being an anionic phospholipid that typically enhances binding of active sPLA2s, suggests distinct characteristics of its IBS or a different mode of interaction compared to highly active sPLA2s wikipedia.org.

Cellular and Subcellular Interactions in Model Systems

Research utilizing model cell lines and cellular assays provides insights into the interactions of ammodytin I(2) at a cellular level and its impact on intracellular processes.

Studies on Model Cell Lines (e.g., HEK-293 plasma membranes) for Biochemical Responses

Human Embryonic Kidney 293 (HEK-293) cells are a widely used model system in cell biology research, known for their ease of growth and amenability to transfection citeab.comh-its.orgidrblab.net. Studies on HEK293 plasma membranes have been utilized to investigate the properties of ammodytin I(2) wikipedia.org. Specifically, ammodytin I(2) has been shown to exhibit unusually low binding affinity and enzymatic activity on HEK293 plasma membranes wikipedia.org. This further supports the observation from studies on artificial vesicles regarding its limited interaction with certain phospholipid compositions compared to more toxic sPLA2 homologues wikipedia.org.

Analysis of Intracellular Signaling Pathways Modulated by Ammodytin I(2) in cellular assays (e.g., Ca2+ dynamics, if applicable and distinct from clinical effects)

While ammodytin I(2) is often characterized by its low enzymatic activity, its interaction with cells can still modulate intracellular signaling pathways. Studies on rat fibroblasts with ammodytin L (AtnL), a related homologue, indicate an increase in intracellular Ca2+ levels flybase.org. This increase is suggested to occur through action on intracellular stores, potentially via the activation of phosphatidylinositol-specific phospholipase C (PI-PLC) flybase.org. PI-PLC is a key enzyme in a signaling pathway that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.orgwikipedia.org. IP3 then triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by binding to IP3 receptors wikipedia.orgwikipedia.orgidrblab.net. While this finding was observed with ammodytin L, it suggests a potential mechanism by which ammodytin I(2) or related homologues, even with low or absent enzymatic activity on bulk phospholipids, might influence intracellular calcium dynamics in specific cell types flybase.org. Calcium signaling is a fundamental process involved in numerous cellular responses uni.lufishersci.ca.

Comparative Analysis of Molecular Mechanisms with Toxic sPLA2 Homologues

Comparing the molecular mechanisms of ammodytin I(2) with toxic sPLA2 homologues, such as ammodytoxin A (AtxA), highlights key differences that likely contribute to their distinct biological effects. Ammodytoxin A is a potent presynaptic neurotoxin with high enzymatic efficiency wikipedia.orgwikipedia.org. Unlike ammodytin I(2), AtxA's enzymatic activity is crucial for its full neurotoxic effect, particularly in the irreversible phase of neuromuscular blockade wikipedia.orguniprot.org. Studies comparing AtnL (a homologue of ammodytin I(2)) and AtxA show that while enzymatically active mutants of AtnL can exhibit catalysis-dependent membrane damage similar to AtxA, AtnL itself is characterized by potent, Ca2+-independent membrane disruption wikipedia.orgwikipedia.org. This suggests that the membrane-damaging activity of ammodytin I(2) and its close homologues may rely on mechanisms distinct from the catalytic hydrolysis of phospholipids, which is central to the toxicity of enzymes like AtxA wikipedia.orgwikipedia.orgwikipedia.org. The low interfacial binding affinity of ammodytin I(2) to anionic phospholipids, in contrast to the enhanced binding of AtxA to such lipids, further underscores the differences in their initial membrane interaction strategies wikipedia.org. These comparisons emphasize that despite structural similarities as group IIA sPLA2s, variations in key residues and enzymatic activity lead to divergent molecular mechanisms and biological outcomes between ammodytin I(2) and its toxic counterparts nih.govwikipedia.orgwikipedia.orgwikipedia.org.

Enzymatic Activity as a Determinant of Distinct Biological Outcomes in sPLA2s

Ammodytin I(2) (AtnI2) is characterized as an enzymatically active sPLA2. It belongs to the group IIA sPLA2s and exhibits calcium-dependent hydrolysis of the sn-2 ester bond of glycerophospholipids, a characteristic function of this enzyme class. Despite possessing enzymatic activity, ammodytin I(2) is considered non-toxic. This contrasts with other sPLA2s from the same venom, such as the ammodytoxins (A, B, and C), which are both enzymatically active and highly neurotoxic.

Studies have indicated that ammodytin I(2) displays low binding affinity and enzymatic activity when tested on phosphatidylserine-containing vesicles and HEK-293 plasma membranes compared to the neurotoxic ammodytoxins. This suggests that while the enzyme is catalytically functional, the level of its activity or its interaction with specific membrane types or substrates may differ significantly from toxic sPLA2s. The presence of enzymatic activity in ammodytin I(2) without associated toxicity highlights that catalytic function alone is not the sole determinant of the potent biological effects observed in some sPLA2s. Instead, the specific biological outcome appears to be a complex interplay influenced by factors such as substrate specificity, cellular targets, binding affinity to membranes, and potentially other non-enzymatic interactions.

In Vipera ammodytes ammodytes venom, ammodytin I(2), along with ammodytin I(1), constitutes the non-toxic, enzymatically active fraction of ammodytins, making up approximately 7.25% of the total sPLA2 content, in contrast to the neurotoxic ammodytoxins which account for about 4.35%.

Elucidation of Non-Hydrolytic Mechanisms in Related sPLA2s (e.g., Ammodytin L's membrane-damaging activity) to inform Ammodytin I(2) research

Research on related sPLA2 homologues, particularly ammodytin L (AtnL), has been instrumental in understanding the diverse mechanisms by which these proteins exert their biological effects, extending beyond simple enzymatic hydrolysis. Ammodytin L is a myotoxic sPLA2 homologue found in Vipera ammodytes venom. Unlike ammodytin I(2) and the ammodytoxins, ammodytin L is typically enzymatically inactive or possesses very low catalytic activity, primarily due to the substitution of the conserved aspartic acid at position 49 with a serine, which affects calcium binding essential for catalysis.

Despite its lack of significant enzymatic activity, ammodytin L is potently myotoxic in vivo and demonstrates significant calcium-independent membrane-damaging activity in vitro. This membrane damage is believed to occur through direct protein-membrane interactions, independent of phospholipid hydrolysis. Studies involving the restoration of enzymatic activity in ammodytin L mutants have provided crucial insights. Introducing substitutions to restore catalytic function in AtnL resulted in mutants that efficiently hydrolyzed phospholipid vesicles and exhibited catalysis-dependent membrane-damaging abilities, similar to enzymatically active ammodytoxin A. However, these enzymatically active mutants showed reduced calcium-independent membrane-damaging potency and decreased specificity in targeting muscle fibers compared to the native, inactive ammodytin L.

This body of research on ammodytin L is highly informative for understanding ammodytin I(2). The distinct biological profiles of AtnL (inactive, myotoxic, non-hydrolytic membrane damage) and ammodytin I(2) (active, non-toxic) highlight that the presence or absence of enzymatic activity, and the specific type of interaction with membranes and cellular components (hydrolytic vs. non-hydrolytic), are critical determinants of the biological outcome. The fact that ammodytin I(2) is enzymatically active but non-toxic suggests that it may lack the specific non-hydrolytic membrane-damaging capabilities seen in ammodytin L, or that the nature of its enzymatic activity (e.g., preferred substrates, cellular localization) does not lead to significant cellular damage or toxicity. Conversely, the study of AtnL demonstrates that potent biological effects, such as myotoxicity and membrane damage, can occur through mechanisms entirely independent of enzymatic hydrolysis. This underscores the importance of investigating potential non-hydrolytic interactions even for enzymatically active sPLA2s like ammodytin I(2) to fully elucidate their biological roles and understand why they may lack toxicity despite their catalytic ability.

The comparison between ammodytin I(2), ammodytin L, and other sPLA2s like the ammodytoxins emphasizes the complexity of sPLA2 function, where both enzymatic and non-enzymatic properties contribute to their diverse pharmacological effects.

Here is a summary of the key characteristics of Ammodytin I(2) and Ammodytin L discussed:

CompoundSourceEnzymatic ActivityToxicityKey Mechanism(s)
Ammodytin I(2)Vipera ammodytes ammodytesActiveNon-toxicCalcium-dependent hydrolysis, low membrane binding/activity on certain membranes
Ammodytin LVipera ammodytes ammodytesInactive/Very LowMyotoxicCalcium-independent membrane damage, protein-membrane interactions

Genetic and Evolutionary Aspects of Ammodytin I 2

Gene Cloning and Transcriptomic Analysis of Ammodytin I(2)

The amino acid sequence and cDNA sequence of ammodytin I(2) from the venom of the long-nosed viper (Vipera ammodytes ammodytes) have been determined through gene cloning and sequencing techniques. nih.gov This revealed that ammodytin I(2) is synthesized as a precursor molecule consisting of 137 amino acid residues, which includes a 16-residue signal peptide followed by a mature enzyme of 121 residues. nih.gov Transcriptomic analyses of venom glands from Vipera ammodytes ammodytes have identified sPLA2s among the abundant transcripts. wikipedia.org Studies on other European viper species, such as Vipera aspis and Vipera berus, have also involved the sequencing of transcripts encoding ammodytin I1 and ammodytin I2, indicating the expression of multiple isoforms within these species. nih.govacrospharma.co.kr Transcriptomic studies in other viper genera, like Bothrops, have also detected transcripts related to ammodytoxins. nih.gov The presence of retrotransposons has been noted within PLA2 genes from Vipera ammodytes. nih.gov

Evolutionary Trajectories within the Group IIA sPLA2 Family

Snake venom PLA2s, including those from viperids, are part of large multigene families that have evolved diverse pharmacological activities from ancestral non-toxic PLA2s. mdpi.com This diversification is primarily driven by repeated gene duplication followed by functional divergence. mdpi.comuniprot.org The recruitment of group II sPLA2s into the venom arsenal (B13267) is believed to have occurred in the viperid lineage through the co-option of a gene copy previously expressed constitutively in the venom gland. nih.gov Following this recruitment, the gene family has undergone expansion and contraction in various viperid lineages. nih.gov

Phylogenetic Relationships with Other Viperid sPLA2s

Phylogenetic analyses of PLA2 species from European vipers, including ammodytin I1 and ammodytin I2, and other members of the Viperinae subfamily have revealed correlations between the geographical origin of the viper and the clustering of different isoforms. nih.gov The group II PLA2s, prevalent in crotalids and viperids, diverged early in evolution from the group I PLA2 genes found in elapids. Phylogenetic studies have shown that Viperidae, having evolved from a common ancestor, later gave rise to the Crotalinae and Viperinae groups of PLA2s. Analyses based on amino acid sequence homology have also grouped PLA2s from species like Macrovipera lebetina obtusa with other Asp49 PLA2s (Type II), indicating a close evolutionary relationship with European vipers.

Gene Duplication and Diversification Events Shaping sPLA2 Repertoire

Gene duplication is a fundamental mechanism driving the evolution of snake venom, leading to an increase in genomic complexity that underpins the phenotypic complexity of venom composition. mdpi.com This process, followed by functional divergence, allows snakes to rapidly develop new venom functions, particularly after shifts in ecological niches or prey types. uniprot.org Positive Darwinian selection acts on these duplicated genes, especially immediately after duplication events and during speciation, contributing to the diversification and refinement of gene families. mdpi.com Studies, including those on the genome of Fea's Viper (Azemiops feae), have highlighted the role of lineage-specific PLA2 gene duplications in shaping the venom composition. The proliferation of the PLA2 gene family in both elapids and viperids is recognized as two distinct expansion events.

Sequence Polymorphism and Isoform Variation within Vipera ammodytes Subspecies and Other Viper Species

Significant diversity and polymorphism of PLA2 transcripts, including ammodytin I1 and ammodytin I2, have been reported in European viper subspecies. nih.govnih.gov This results in the expression of multiple PLA2 species and numerous isoforms. nih.gov For instance, sequencing of transcripts from Vipera aspis venom glands has shown the expression of multiple isoforms for ammodytin I1 and ammodytin I2, with variations in molecular weights. nih.gov Single nucleotide differences leading to amino acid substitutions have been observed between genes encoding the same or different PLA2s, often clustered in specific exons (e.g., exons 3 and 5), which can potentially alter the biological activities of the resulting proteins. acrospharma.co.kr The rapid evolutionary divergence and variability in venom composition within a single species, including PLA2 isoforms, are influenced by factors such as geographical location.

Adaptive Evolution of sPLA2 Genes in Viper Venoms and Functional Consequences

Adaptive molecular evolution, driven by positive selection, plays a crucial role in the emergence and diversification of novel functions in snake venom PLA2 genes. mdpi.com This adaptive evolution occurs immediately after gene duplication and continues as gene families diversify and are refined. mdpi.com Mapping sites under positive selection onto the structure of PLA2 enzymes has identified regions on the molecular surface that are likely involved in protein-protein interactions essential for toxin functions. mdpi.com The functional delineation within PLA2 genes, where information for toxic and pharmacological properties can be attributed to specific exons (such as the end of exon 3 and the whole of exon 4), aligns with the theory of adaptive evolution. The evolution of novel toxin forms with atypical substitutions at key positions, such as the 49th residue in viperid Group II PLA2s, correlates with the emergence of diverse activities like oedematous, neurotoxic, and myotoxic effects. nih.gov

Advanced Research Methodologies for Ammodytin I 2 Studies

Protein Expression and Purification Strategies

Obtaining pure and functional ammodytin I(2), whether from its natural source or through recombinant methods, is a critical first step for detailed study.

Recombinant Protein Production (e.g., Escherichia coli)

Recombinant protein production is a common strategy to obtain sufficient amounts of ammodytin I(2) for research purposes. The Escherichia coli (E. coli) expression system is frequently utilized due to its high production yield, ease of genetic manipulation, and cost-effectiveness. mdpi.com Studies on ammodytoxins and ammodytins, including ammodytin I(2), have involved cloning their complementary DNA (cDNA) and expressing the mature protein regions in E. coli. researchgate.net This approach allows for the production of recombinant proteins, which may initially be isolated in inactive forms requiring subsequent renaturation to achieve proper folding and biological activity. researchgate.net

Chromatographic and Electrophoretic Purification Techniques for Native and Recombinant Forms

Purification of ammodytin I(2) from either crude venom (native form) or bacterial lysates (recombinant form) involves a combination of chromatographic and electrophoretic techniques. These methods separate proteins based on characteristics such as size, charge, and affinity. medicilon.comexplorationpub.com

Chromatography is a versatile technique offering various modes like affinity chromatography, ion exchange chromatography, and size exclusion chromatography (gel filtration). medicilon.comexplorationpub.com Affinity chromatography is particularly effective for isolating a target protein from complex mixtures by utilizing the specific binding ability of the protein to a ligand immobilized on a stationary phase. medicilon.com Ion exchange chromatography separates proteins based on their charge properties, while size exclusion chromatography separates them based on molecular size. medicilon.com High-throughput chromatography methods, such as 2D SDS-PAGE and liquid chromatography (LC) followed by mass spectrometry, are also employed for protein isolation and analysis. explorationpub.com

Electrophoresis, such as SDS-PAGE, separates proteins primarily based on their molecular weight. explorationpub.com Preparative electrophoresis can also be used for protein purification. Two-dimensional gel electrophoresis offers high loading capacity and allows for the analysis of multiple samples simultaneously. explorationpub.com

For recombinant proteins, techniques like nickel resin chromatography are often used, especially when the protein is expressed with a His-tag, allowing for purification based on affinity. mdpi.comursinus.edu Elution is typically achieved using a competitive inhibitor like imidazole. mdpi.comursinus.edu Following chromatographic steps, techniques like dialysis can be used to reduce salt concentration in the protein solution.

Biophysical Characterization Techniques

Once purified, ammodytin I(2) is subjected to biophysical characterization to understand its structure, stability, and interactions with other molecules.

Spectroscopy (e.g., Circular Dichroism, Fluorescence Spectroscopy) for Conformational Studies

Spectroscopic techniques like Circular Dichroism (CD) and Fluorescence Spectroscopy are invaluable for studying the conformation and structural changes of ammodytin I(2). CD spectroscopy is widely used to analyze the secondary structure of proteins, such as alpha-helix, beta-sheet, beta-turn, and random coil content. nih.govresearchgate.netunivr.it It can also detect changes in protein secondary structure induced by factors like pH, redox conditions, or interaction with other molecules. nih.govunivr.it CD spectra provide detailed structural and enantiomeric information. univr.it

Fluorescence spectroscopy, particularly using the intrinsic fluorescence of aromatic amino acids like tryptophan, is a sensitive technique to monitor conformational changes and interactions with ligands or macromolecules. nih.gov Changes in fluorescence properties can indicate binding events or alterations in the protein's environment.

Calorimetry (e.g., Isothermal Titration Calorimetry) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered a "gold standard" technique for studying intermolecular interactions in solution. wikipedia.org ITC directly measures the heat released or absorbed upon the binding of two molecules, providing a comprehensive thermodynamic profile of the interaction in a single experiment. wikipedia.orgnih.govjaptamers.co.uk

From an ITC experiment, researchers can determine key binding parameters including the equilibrium association constant (Ka or KD), reaction stoichiometry (n), binding enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). wikipedia.orgjaptamers.co.uk This detailed thermodynamic information helps to understand the driving forces behind the interaction, such as the contributions of hydrogen bonds, electrostatic interactions, van der Waals interactions, and hydrophobic effects. ITC is a label-free technique and can be applied to study interactions between various molecules, including protein-ligand, protein-protein, and protein-membrane interactions. wikipedia.orgnih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a sensitive, label-free technology used to analyze molecular interactions in real-time. youtube.comnicoyalife.commdpi.com SPR measures changes in refractive index near a sensor surface as molecules bind, allowing for the detection and quantification of binding events. youtube.com

SPR is particularly useful for determining the binding kinetics between two molecules, providing association rate constants (kon) and dissociation rate constants (koff). nicoyalife.comnih.gov From these kinetic parameters, the equilibrium dissociation constant (KD) can also be calculated. nih.gov SPR can be applied to study a wide range of interactions, including protein-protein, protein-small molecule, and protein-lipid interactions. nicoyalife.com It provides insights into how fast or slow a complex forms and decays, offering a deeper understanding of the dynamics of the interaction compared to endpoint measurements. nicoyalife.com SPR has been used to assess the binding kinetics of proteins, including those involved in membrane interactions. nicoyalife.comsigmaaldrich.com

Advanced Structural Biology Approaches

Structural biology techniques are crucial for determining the three-dimensional arrangement of proteins, providing insights into their mechanisms of action and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structures of proteins and studying their dynamics in solution. While direct high-resolution NMR structures specifically of ammodytin I(2) are not extensively detailed in the provided snippets, NMR methods have been applied in the broader study of snake venom components and related proteins nih.gov. For instance, NMR has been used in the characterization of synthesized peptides from Vipera ammodytes ammodytes nih.gov. Studies on the structural and functional relationships of ammodytoxins and ammodytins, which are closely related group IIA sPLA2s from V. a. ammodytes, often rely on structural information, which can be obtained or complemented by NMR. The N-terminal residues of PLA2s, known to be involved in the hydrogen-bonding network, interfacial binding site, or hydrophobic channel, have been investigated, and NMR can play a role in such structural and dynamics studies. The solution structure of calcium-bound calmodulin complexed with an antagonist, a protein shown to interact with ammodytoxin C, has also been determined by multidimensional NMR spectroscopy. These applications highlight the potential of NMR in understanding the structural features and dynamic behavior of ammodytin I(2) and its interaction partners.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography is a fundamental technique for obtaining high-resolution three-dimensional structures of proteins, providing atomic-level details crucial for understanding function. This method has been successfully applied to study various proteins from Vipera ammodytes venom. For instance, crystallization and preliminary X-ray diffraction studies have been reported for a toxic phospholipase A2 from the venom of Vipera ammodytes meridionalis. High-resolution structures of L-amino-acid oxidase from Vipera ammodytes ammodytes venom have also been determined using X-ray crystallography, with diffraction data collected to 2.6 Å resolution. Comparative structural studies of natural isoforms of ammodytoxin, which are neurotoxic PLA2s from V. a. ammodytes and are structurally related to ammodytin I(2), have also utilized X-ray crystallography, achieving resolutions as high as 1.7 Å. While a specific high-resolution crystal structure explicitly labeled as "ammodytin I(2)" is not presented in the snippets, the successful application of X-ray crystallography to other PLA2s and proteins from V. ammodytes venom indicates that this technique is applicable and likely has been used or could be used to determine the high-resolution structure of ammodytin I(2), providing a detailed understanding of its molecular architecture.

Proteomic and Transcriptomic Analyses in Venomics

Proteomic and transcriptomic analyses are essential for comprehensively cataloging the protein and gene expression profiles of venom glands, providing a global view of venom composition and the molecular machinery involved in its production.

Mass Spectrometry-Based Protein Identification and Quantification

Mass spectrometry (MS) is a cornerstone of modern venomics, enabling the rapid and reliable identification and characterization of proteins and peptides in snake venoms. Coupled with separation techniques like liquid chromatography (LC) or gel electrophoresis, MS allows for detailed analysis of complex venom mixtures. Studies on Vipera ammodytes venom have extensively utilized MS-based approaches. Intact mass profiling has been employed to obtain an overview of the molecular masses of venom components, including low abundant and low molecular mass compounds. Bottom-up proteomics, involving enzymatic digestion of proteins followed by MS analysis of the resulting peptides, is commonly used for protein identification by comparing spectra with databases. Two-dimensional electrophoresis coupled with MS/MS has been used to analyze the protein composition (proteome) of V. a. ammodytes venom, identifying numerous protein spots belonging to various families, including sPLA2s. Deep proteomic analyses of V. a. ammodytes venom have identified a large number of master proteins from diverse protein families, with PLA2s constituting a significant relative abundance. Tandem mass spectrometry has also been instrumental in identifying proteins that interact with venom components, such as the identification of calmodulin as a high-affinity binding protein for ammodytoxin C. These MS-based strategies are crucial for identifying and quantifying ammodytin I(2) within the complex V. ammodytes venom proteome and studying its interactions.

Table 1: Examples of Protein Families Identified in Vipera ammodytes ammodytes Venom Proteome by Mass Spectrometry

Protein FamilyRelative Abundance (%) (Example)Number of Isoforms Identified (Example)Reference
PLA2s (Secreted Phospholipases A2)11.60-
Neurotoxic Ammodytoxins (Atxs)4.35-
Snake C-type Lectin-like proteins17.4024
Disintegrins8.7013
Cysteine-rich secretory proteins (CRISP)2.904

cDNA Library Construction and High-Throughput Sequencing

Transcriptomic analysis, often initiated by constructing cDNA libraries from venom glands, provides insights into the genetic basis of venom production by identifying the mRNA transcripts encoding venom components. This approach complements proteomic studies by revealing the potential diversity of venom proteins, including precursors. cDNA libraries have been constructed from Vipera ammodytes venom glands to study the expressed genes. Sequence analysis of these cDNA libraries has revealed the presence of messages encoding various polypeptide precursors, including those for secreted phospholipases A2 (sPLA2s), which encompass ammodytin I(2) and the ammodytoxins. These studies have identified multiple mRNA transcripts corresponding to different sPLA2s, highlighting the diversity within this protein family in V. ammodytes venom. High-throughput sequencing technologies, such as PacBio and Illumina sequencing, are now used for de novo genome assembly and transcriptomic profiling, providing comprehensive data on venom gene expansion and expression. The combination of cDNA library construction and high-throughput sequencing allows for the identification of the genetic sequences encoding ammodytin I(2) and its isoforms, providing a foundation for understanding their biosynthesis and evolutionary relationships.

Table 2: Example of Polypeptide Precursor Types Identified in Vipera ammodytes ammodytes Venom Gland Transcriptome

Polypeptide Precursor TypeAbundance in Transcriptome (Example)Reference
Metalloproteinase inhibitors (MPis), BPPs, NPsMost abundant
Snake C-type lectin-like proteins (snaclecs)Abundant
Serine proteases (SVSPs)Abundant
P-II and P-III metalloproteinases (SVMPs)>20% of transcriptome
Secreted phospholipases A2 (sPLA2s)Present
Disintegrins (Dis)Present

Molecular Engineering and Mutagenesis

Molecular engineering and mutagenesis techniques are crucial for dissecting the functional roles of specific amino acid residues and regions within the ammodytin I(2) protein. By altering the protein sequence, researchers can investigate the impact of these changes on the protein's structure, enzymatic activity, and toxicity.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

By substituting specific amino acids, researchers can examine the resulting changes in biological activity, such as phospholipase A₂ activity, neurotoxicity, and binding affinity to receptors nih.govnih.gov. For instance, studies have focused on the catalytic site residues, such as Asp49, which is critical for PLA₂ activity nih.gov. Mutations at this position, such as D49K or D49E, can significantly impact or abolish enzymatic function. Other residues in the active site (e.g., His48) and the Ca²⁺-binding loop (e.g., Gly30) are also highly conserved and have been targets for mutagenesis to understand their roles.

More than fifty site-directed mutants of ammodytoxins and ammodytins have been generated and analyzed to date, providing significant contributions to understanding the molecular mechanism of presynaptic toxicity of sPLA₂ neurotoxins nih.govnih.gov. These studies involve expressing the mutated proteins, often in systems like Escherichia coli, followed by renaturation to obtain biologically active forms nih.govnih.gov. Analysis of these mutants helps identify key residues involved in the toxin's mechanism of action and its interaction with potential receptors nih.govnih.gov.

Chimeric Protein Construction for Functional Dissection

Chimeric protein construction involves creating hybrid proteins by combining segments from different, but often related, proteins. This approach is valuable for dissecting the functional domains of complex proteins like ammodytin I(2) and related sPLA₂s nih.govnih.gov. By swapping regions between ammodytins, ammodytoxins, or other sPLA₂s with different functional properties, researchers can identify which parts of the protein are responsible for specific activities, such as neurotoxicity, enzymatic activity, or receptor binding nih.govnih.gov.

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches play an increasingly vital role in ammodytin I(2) research, providing tools for predicting protein structure, analyzing interactions, simulating dynamic behavior, and performing comparative analyses of sequences and structures.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a small molecule inhibitor or a receptor) to a protein target like ammodytin I(2). This method is valuable for identifying potential interaction sites and understanding the molecular basis of protein-ligand recognition.

Molecular docking studies have been applied to sPLA₂s, including ammodytin I2, to investigate their interactions with various molecules. For instance, docking algorithms have been used to model the complex formed between ammodytoxin A (a related sPLA₂) and calmodulin, providing structural insights into the observed increase in enzymatic activity upon binding. Docking has also been employed to evaluate the potential interactions of venom proteins, including ammodytin L, with therapeutic targets like SARS-CoV-2 proteins. These studies predict favorable interactions and binding energies, suggesting potential inhibitory activities. Furthermore, molecular docking has been used to study the binding of potential inhibitors, such as the flavonoid Quercetin, to sPLA₂s, identifying potential binding sites at the dimer interface and active site regions.

Molecular Dynamics Simulations for Conformational Analysis and Mechanism Elucidation

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of proteins, analyze conformational changes, and gain insights into reaction mechanisms. MD simulations provide a time-dependent view of molecular interactions that is not possible with static structures obtained from techniques like X-ray crystallography.

MD simulations have been particularly useful in studying the mechanism of toxicity of snake venom PLA₂-like peptides, which are structurally related to ammodytin I(2). These simulations have revealed how these peptides interact with cell membranes, showing processes like spontaneous migration, aggregation, membrane thinning, and the formation of transient pores. By simulating the movement of ions like Ca²⁺ through these pores, MD simulations have helped elucidate the molecular origin of the observed cytotoxicity, demonstrating how the pores lower the energy barrier for ion translocation. Both coarse-grained and all-atom MD simulations have been employed to study these complex interactions.

Sequence and Structure Alignment Tools for Comparative Analysis

Sequence and structure alignment tools are fundamental bioinformatic methods used to compare proteins at the primary (amino acid sequence) and tertiary (three-dimensional structure) levels. These tools are essential for identifying conserved regions, understanding evolutionary relationships, and inferring functional similarities or differences between ammodytin I(2) and other proteins.

By aligning the amino acid sequence of ammodytin I(2) with those of other sPLA₂s from different snake species or other organisms, researchers can identify highly conserved residues and motifs, such as those in the catalytic site and calcium-binding loop. These conserved regions often indicate functional importance. Sequence alignment has been used to compare ammodytin analogs from different Vipera species, revealing their evolutionary relationships. Comparative analysis of gene sequences, including introns and flanking regions, can also provide insights into the evolutionary history of ammodytin genes.

Future Directions and Research Gaps in Ammodytin I 2 Research

Unraveling Subtle Differences in Catalytic Efficiency and Substrate Preference in Specific Biological Contexts

A significant body of research has established that the enzymatic activity of sPLA2s is crucial for many of their biological effects. researchgate.net While ammodytin I(2) is classified as a phospholipase A2, its catalytic efficiency is notably low, particularly when compared to its toxic relatives like ammodytoxin A (AtxA). researchgate.net Studies have shown that while ammodytoxins are efficient at hydrolyzing various phospholipid membranes, ammodytin I(2) displays unusually low binding affinity and enzymatic activity, especially on vesicles containing anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS). researchgate.net

The reasons for this reduced activity are not fully understood and represent a major research gap. Future investigations should aim to move beyond simple, homogenous phospholipid vesicle models and test the catalytic efficiency of ammodytin I(2) on more biologically relevant substrates. This includes studying its activity on the plasma membranes of specific cell types (e.g., neurons, muscle cells, immune cells) and on complex lipid structures like lipoproteins. nih.gov It is plausible that ammodytin I(2) possesses a highly specific substrate preference that has not yet been identified. Research should focus on determining if specific phospholipid headgroups or acyl chains are preferred targets. researchgate.net Such studies would clarify whether its low activity is a general characteristic or context-dependent, potentially revealing a specialized, non-toxic biological role.

Table 1: Comparative Enzymatic Properties of Ammodytin I(2) and Homologues

Feature Ammodytin I(2) (AtnI2) Ammodytoxins (Atxs) Key Observation
General Activity Non-toxic, low enzymatic activity molekulske-interakcije.siresearchgate.net Potent presynaptic neurotoxins researchgate.net A significant divergence in function despite structural similarities.
Binding Affinity Unusually low affinity for PS-containing vesicles researchgate.net High affinity for anionic phospholipid vesicles researchgate.net Suggests differences in the interfacial binding surface are critical for activity.
Substrate Hydrolysis Low activity on PS-containing vesicles and HEK293 plasma membranes researchgate.net Efficient hydrolysis of pure PC and PS-containing vesicles researchgate.net The presence of anionic phospholipids dramatically increases Atx activity but not AtnI2 activity. researchgate.net

| Sequence Identity | ~59% amino acid identity in the mature protein region compared to AtxA researchgate.netresearchgate.net | High sequence identity among isoforms (>96%) molekulske-interakcije.si | Relatively small changes in the primary sequence lead to profound functional differences. |

Comprehensive Mapping of Ammodytin I(2) Protein-Protein Interaction Networks

Proteins often function as part of larger complexes, and their interactions with other proteins can modulate their activity and biological role. nih.govscielo.br While the protein-protein interactions of toxic sPLA2s are under investigation, the interactome of non-toxic homologues like ammodytin I(2) remains largely unexplored. Preliminary studies using immuno-affinity chromatography to identify binding partners for ammodytoxins also detected ammodytin I1/I2 in the eluted fractions, hinting at a potential, albeit perhaps weaker, interaction with other venom components. molekulske-interakcije.si

A crucial future direction is the systematic and comprehensive mapping of the ammodytin I(2) interactome. Modern proteomic techniques, such as tandem affinity purification coupled with mass spectrometry, yeast two-hybrid screens, and Förster resonance energy transfer (FRET), could be employed. nih.govtakarabio.com Research should aim to identify interacting partners both within the snake venom itself and within target organisms. For instance, does ammodytin I(2) interact with other venom proteins like metalloproteinases or serine proteases to modulate their activity? acs.org Does it bind to any receptors or proteins on cell surfaces or within the extracellular matrix? Answering these questions is essential to determine if ammodytin I(2) has functions beyond its weak catalytic activity, such as acting as a modulator or a carrier for other venom components. ijbs.com

Table 2: Potential Protein Interaction Studies for Ammodytin I(2)

Research Method Potential Interacting Partners Research Goal
Immuno-affinity Chromatography Other venom proteins (e.g., Kunitz-type inhibitors, metalloproteinases) molekulske-interakcije.sinih.gov Identify stable complexes within the native venom environment.
Surface Plasmon Resonance (SPR) Specific cell surface receptors (e.g., M-type sPLA2 receptors) researchgate.net Quantify binding affinities and kinetics to potential cellular targets.
Far-Western Blotting Specific venom or tissue proteins Confirm direct physical interactions identified through other screening methods. nih.gov

| Cross-linking Experiments | Presynaptic membrane proteins researchgate.net | Determine if AtnI2 binds to any membrane proteins, noting it does not compete with AtxC for certain targets. researchgate.net |

Exploring Evolutionary Drivers of Functional Divergence within sPLA2s Beyond Toxicity

The evolution of snake venom proteins is a powerful example of neofunctionalization, where gene duplication events are followed by rapid diversification under positive selection pressure. researchgate.netmdpi.com Much of the research on sPLA2 evolution has focused on the acquisition of toxicity. researchgate.net However, the persistence of non-toxic or weakly toxic homologues like ammodytin I(2) alongside their lethal counterparts presents an evolutionary puzzle. The selective pressures that maintain these non-toxic forms are poorly understood.

Future research must explore the evolutionary drivers beyond the singular focus on toxicity. A key piece of data is that the signal peptide region of the cDNAs for ammodytin I2 and ammodytoxin A show much higher identity (96-100%) than the mature protein regions (~59-73%). researchgate.netresearchgate.net This suggests a shared secretory pathway but a divergent functional evolution for the mature proteins. Research should investigate whether ammodytin I(2) provides an alternative selective advantage. Possible functions could include synergistic effects, where it facilitates the spread or stability of other toxins, or a role in venom maturation within the gland. Comparative genomic and transcriptomic analyses across different viper species could reveal conserved patterns associated with non-toxic sPLA2s, providing clues to their functional significance. researchgate.netfrontiersin.org

Development of Novel Research Probes and Tools Based on Ammodytin I(2) Structure and Activity

The unique properties of ammodytin I(2)—a stable sPLA2 scaffold with low intrinsic enzymatic activity—make it an ideal candidate for protein engineering. By modifying its structure, it can be repurposed into novel research probes and tools to investigate biological processes involving sPLA2s and their targets.

Structure-function relationship studies have been successfully performed on its homologues by creating mutants with altered enzymatic activity and toxicity. researchgate.netijs.si A similar approach could be applied to ammodytin I(2). For example, its interfacial binding surface could be mutated to enhance its affinity for specific membrane types, turning it into a targeted delivery vehicle or a competitive inhibitor of other sPLA2s. Conversely, introducing mutations could restore its catalytic activity, allowing researchers to study the specific effects of phospholipid hydrolysis without the confounding neurotoxicity of ammodytoxins. ijs.si Furthermore, conjugating fluorescent molecules or biotin (B1667282) tags to engineered ammodytin I(2) variants could create powerful probes for visualizing sPLA2-membrane interactions and tracking their fate in real-time within cellular systems. researchgate.net

Q & A

Q. How to prioritize research questions when studying ammodytin I(2)’s role in venom evolution?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Phylogenetic comparative methods (e.g., BEAST) can link sequence divergence to ecological niches. Pilot studies should test hypotheses on smaller clades before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.